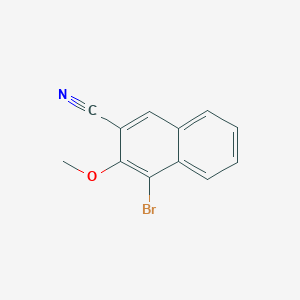

4-Bromo-3-methoxy-2-naphthonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c1-15-12-9(7-14)6-8-4-2-3-5-10(8)11(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJLJCVFPDJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Methoxy 2 Naphthonitrile

Retrosynthetic Analysis of the 4-Bromo-3-methoxy-2-naphthonitrile Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, often commercially available, starting materials. ias.ac.innumberanalytics.com This process involves breaking key bonds and converting functional groups to identify plausible precursors. amazonaws.comnsf.gov

For this compound, the primary disconnections involve the carbon-heteroatom bonds (C-Br, C-O, C-CN).

Disconnection of the C-CN bond: This is a common strategy, leading back to a precursor such as 4-bromo-2-halo-3-methoxynaphthalene. The forward reaction would involve a cyanation step, for which several reliable methods exist, most notably palladium-catalyzed cross-coupling reactions. rsc.org This is often a preferred route due to the high efficiency and functional group tolerance of modern cyanation protocols. nih.gov

Disconnection of the C-Br bond: This pathway identifies 3-methoxy-2-naphthonitrile as the key precursor. The forward synthesis would then require a regioselective bromination reaction. This approach relies on controlling the position of electrophilic attack on the electron-rich naphthalene (B1677914) ring, guided by the existing methoxy (B1213986) and cyano substituents.

Disconnection of the C-O bond: This retrosynthetic step points to a 3-hydroxy-4-bromo-2-naphthonitrile precursor. The forward synthesis would involve a methoxylation, typically an O-alkylation (e.g., Williamson ether synthesis), which is generally a high-yielding transformation.

The most logical strategies hinge on the reliable installation of either the cyano or the bromo group in the final step onto a suitably functionalized naphthalene intermediate.

Direct Synthesis Routes

Based on the retrosynthetic analysis, several direct synthesis routes can be devised to produce this compound.

Starting from 3-methoxy-2-naphthonitrile, the introduction of the bromine atom at the C4 position can be achieved through electrophilic aromatic substitution. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present. The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, and the peri-position C1). The cyano group (-CN) is a deactivating group and a meta-director.

In this specific substrate, the C4 position is ortho to the activating methoxy group and meta to the deactivating cyano group. This alignment of directing effects strongly favors the substitution of bromine at the C4 position. The reaction can be performed using various brominating agents, such as N-Bromosuccinimide (NBS) in a suitable solvent or dibromoisocyanuric acid, which is effective for the bromination of naphthalene systems. researchgate.net

Directed ortho-metallation (DoM) is a powerful method for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

For the synthesis of this compound, the methoxy group at C3 can serve as a DMG. Starting with 3-methoxy-2-naphthonitrile, treatment with a strong base like n-butyllithium (n-BuLi), often in the presence of an additive like tetramethylethylenediamine (TMEDA), would facilitate the removal of the proton at the C4 position. uwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexachloroethane, to yield the desired 4-bromo product with excellent control of regioselectivity.

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -OMOM |

| Moderate | -OR (e.g., -OCH₃), -NR₂, -CH=NR, -F |

| Weak | -CH₂NR₂, -Cl, -Ph |

This table summarizes the relative directing ability of various functional groups in Directed ortho-Metalation reactions, based on established hierarchies. organic-chemistry.orgbaranlab.orguwindsor.ca

The introduction of a cyano group via nucleophilic aromatic substitution (SNAr) requires a precursor with a good leaving group (e.g., F, Cl) at the C2 position. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In a potential precursor like 4-bromo-2-chloro-3-methoxynaphthalene, the electronic character of the substituents does not strongly favor an SNAr reaction. The methoxy group is electron-donating, and the bromo group is only weakly withdrawing, thus deactivating the ring towards nucleophilic attack. While photoredox catalysis has enabled some SNAr-type cyanations on less activated systems, traditional thermal SNAr would likely require harsh conditions and may not be an efficient route for this particular target. researchgate.net

Palladium-catalyzed cyanation is a highly versatile and widely used method for synthesizing aryl nitriles from aryl halides or triflates. rsc.org This approach offers mild reaction conditions and broad functional group compatibility. nih.gov A plausible synthesis for this compound would start from a dihalide precursor, such as 2,4-dibromo-3-methoxynaphthalene or 4-bromo-2-iodo-3-methoxynaphthalene.

The key challenge is achieving selective cyanation at the C2 position while leaving the C4-bromo substituent intact. This can often be accomplished by leveraging the differential reactivity of carbon-halogen bonds in cross-coupling reactions (C-I > C-Br > C-Cl). Therefore, starting with 4-bromo-2-iodo-3-methoxynaphthalene and reacting it with a cyanide source under palladium catalysis would be a highly strategic approach. Various cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or sodium cyanide (NaCN), each with specific advantages regarding toxicity and reactivity. nih.govgoogle.com

Table 2: Selected Palladium-Catalyzed Cyanation Systems for Aryl Halides

| Cyanide Source | Catalyst System (Precatalyst/Ligand) | Typical Conditions | Reference |

|---|---|---|---|

| K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂ / Ligand | Dioxane/Water, KOAc | nih.gov |

| Zn(CN)₂ | NiCl₂·6H₂O / dppf / Zn | DMAP, DMF | organic-chemistry.org |

| NaCN | Pd/t-Bu₃P | MeCN-THF | organic-chemistry.org |

| KCN | Pd(OAc)₂ / XPhos | t-Amyl alcohol/Water | mit.edu |

This table presents a selection of modern palladium-catalyzed systems for the cyanation of aryl halides, highlighting the diversity of reagents and conditions available.

Introducing the methoxy group can be accomplished via nucleophilic substitution on a suitable precursor, such as 4-bromo-3-halo-2-naphthonitrile. Reacting this substrate with a methoxide (B1231860) source, like sodium methoxide (NaOMe) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), would install the methoxy group at the C3 position. The success of this reaction depends on the nature of the leaving group at C3 and the absence of other reactive sites. This method is a standard and generally efficient way to form aryl methyl ethers.

Stepwise Synthetic Approaches from Precursors

Stepwise syntheses provide a more controlled and often necessary route to complex molecules like this compound, where specific substitution patterns are required. These approaches rely on the sequential modification of a naphthalene scaffold or the construction of the ring system with pre-installed functional groups.

Synthesis from Halogenated Naphthonitrile Intermediates

A plausible synthetic route to this compound can be envisioned starting from a halogenated naphthonitrile intermediate. For example, a process analogous to the synthesis of 4-bromo-1-naphthonitrile could be adapted. google.com The synthesis of this isomer involves a five-step sequence starting from 1-methylnaphthalene. google.com A similar approach for the target molecule would likely begin with a suitably substituted methylnaphthalene.

Palladium-catalyzed cyanation of an aryl bromide is a key transformation in this type of synthesis. This reaction allows for the introduction of the nitrile group onto the naphthalene ring system. nih.gov The reaction conditions for such a transformation would need to be carefully optimized to ensure high yield and prevent side reactions.

Table 1: Potential Stepwise Synthesis from a Halogenated Precursor

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | N-Bromosuccinimide (NBS), CCl₄ | Brominated methylnaphthalene |

| 2 | Methoxylation | Sodium methoxide, Methanol | Methoxy-substituted methylnaphthalene |

| 3 | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl peroxide | Bromomethyl derivative |

| 4 | Sommelet Reaction | Hexamethylenetetramine, Acetic acid/Water | Naphthaldehyde |

| 5 | Oximation | Hydroxylamine (B1172632) hydrochloride, Triethylamine | Naphthaldehyde oxime |

| 6 | Dehydration | Copper acetate, Acetonitrile | This compound |

This table presents a hypothetical reaction sequence based on known transformations for related compounds.

Synthesis from Methoxy-Substituted Naphthalene Precursors

An alternative stepwise approach involves starting with a methoxy-substituted naphthalene precursor. For instance, a known process for the synthesis of 2-methoxy-6-bromo-naphthalene involves the bromination of 2-methoxynaphthalene (B124790) followed by a dehalogenation step to yield the desired product. google.com

Starting from a precursor like 2-methoxynaphthalene, the challenge lies in the regioselective introduction of the bromine atom at the 4-position and the nitrile group at the 2-position. The directing effects of the methoxy group would need to be carefully considered in planning the synthetic sequence.

Functional Group Interconversions on the Naphthalene Ring

The synthesis of this compound can also be achieved through the interconversion of functional groups on a pre-existing substituted naphthalene ring.

A common method for the synthesis of nitriles is the conversion from carboxylic acids or their corresponding esters. A plausible route could involve the synthesis of 4-bromo-3-methoxy-2-naphthalenecarboxylic acid. This intermediate could then be converted to the primary amide, followed by dehydration to yield the target nitrile.

The dehydration of a primary amide is a reliable method for the synthesis of nitriles. Therefore, the synthesis of 4-bromo-3-methoxy-2-naphthalenecarboxamide would be a key step in this approach. This amide intermediate could be prepared from the corresponding carboxylic acid or ester. The subsequent dehydration can be achieved using various reagents, such as phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride.

A well-established route to naphthonitriles involves the conversion of a naphthaldehyde to the corresponding nitrile. google.com This is typically achieved through a two-step process involving the formation of an oxime, followed by dehydration. For example, the synthesis of 4-bromo-1-naphthonitrile has been accomplished by treating 4-bromo-1-naphthaldehyde (B41720) with hydroxylamine to form the oxime, which is then dehydrated using a copper catalyst to afford the nitrile. google.com A similar strategy could be employed for the synthesis of this compound from the corresponding 4-bromo-3-methoxy-2-naphthaldehyde. The Sommelet reaction provides a method for the formation of naphthaldehydes from bromomethylnaphthalene precursors.

Generation of Nitrile from Aldehyde Oximes

A common and effective method for introducing a nitrile group onto an aromatic ring is through the dehydration of an aldehyde oxime. This two-step process begins with the formation of the oxime from its corresponding aldehyde, followed by a dehydration reaction to yield the nitrile.

The precursor for this synthesis would be 4-bromo-3-methoxy-2-naphthaldehyde . While specific synthesis routes for this exact aldehyde are not widely documented, its preparation can be inferred from established organic chemistry reactions. The synthesis would likely start from a more basic naphthalene derivative, with the aldehyde, methoxy, and bromo groups being introduced through a series of controlled reactions such as formylation, methoxylation, and bromination, where the order of steps is crucial for achieving the desired substitution pattern.

Once the aldehyde is obtained, it can be converted to 4-bromo-3-methoxy-2-naphthaldehyde oxime . The oximation of aldehydes is a standard transformation, typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base or a catalyst. nih.gov

The final step is the dehydration of the aldehyde oxime to form the nitrile, this compound. This transformation can be accomplished using a variety of dehydrating agents. Common reagents and conditions are summarized in the table below.

| Dehydrating Agent/System | Conditions | Remarks |

| Acetic Anhydride | Reflux | A classic and effective method. |

| Thionyl Chloride (SOCl₂) | Often used in pyridine | A powerful dehydrating agent. |

| Phosphorus Pentoxide (P₂O₅) | Heating | A strong, solid-phase dehydrating agent. |

| Burgess Reagent | Mild conditions | Known for its mildness and efficiency. |

| Copper(II) Acetate | In acetonitrile | Catalytic method for oxime dehydration. |

This table presents general methods for the dehydration of aldoximes to nitriles and is not specific to 4-Bromo-3-methoxy-2-naphthaldehyde oxime.

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis and further derivatization of this compound can benefit significantly from various catalytic systems.

The bromine atom on the this compound molecule is a versatile handle for transition metal-catalyzed cross-coupling reactions. researchgate.netmtroyal.ca These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium (Pd) is the most common catalyst for such transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-naphthalene with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position. nih.gov

Heck Coupling: The palladium-catalyzed reaction of the bromo-naphthalene with an alkene can be used to introduce alkenyl substituents.

Sonogashira Coupling: This reaction, which couples terminal alkynes with aryl halides using a palladium catalyst and a copper co-catalyst, would install an alkynyl group at the C-4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

The general scheme for these reactions is as follows:

A general representation of palladium-catalyzed cross-coupling reactions on the 4-bromo-naphthalene scaffold.

A general representation of palladium-catalyzed cross-coupling reactions on the 4-bromo-naphthalene scaffold.Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, often providing complementary reactivity to metal catalysis. While specific applications to this compound are not extensively documented, general principles of organocatalysis can be applied for its further derivatization. For instance, functional groups on substituents attached to the naphthalene core could be modified using organocatalysts. If the molecule were to be functionalized with a side chain containing a carbonyl group, asymmetric alpha-functionalization could be achieved using proline-derived organocatalysts.

Lewis acids play a crucial role in many synthetic strategies for building substituted naphthalene rings. thieme-connect.comdntb.gov.uaresearchgate.net They can be employed in Friedel-Crafts type reactions to introduce alkyl or acyl groups onto the naphthalene core during its construction. For example, Lewis acids like aluminum chloride (AlCl₃) can activate electrophiles for substitution reactions. elsevier.com In the context of synthesizing the precursors to this compound, a Lewis acid could catalyze the introduction of an acyl group, which can then be transformed into other functionalities. The regiochemical outcome of such substitutions would be directed by the existing substituents on the naphthalene ring.

Regioselectivity and Stereoselectivity Control in Synthesis

Achieving the specific 2,3,4-substitution pattern of this compound requires stringent control of regioselectivity. The directing effects of the substituents on the naphthalene ring are paramount.

Regioselectivity: The order of introduction of the functional groups is critical. The methoxy group (-OCH₃) is an ortho-, para-directing group, while the nitrile (-CN) and bromo (-Br) groups are meta-directing. The synthesis would likely involve building the substitution pattern by leveraging these electronic effects. For instance, the bromination of a 3-methoxy-2-naphthonitrile precursor would likely be directed to the C-4 position due to the activating and directing effect of the methoxy group. Alternatively, directed ortho-metalation, a powerful technique for regioselective functionalization, could be employed. researchgate.net In this approach, a directing group on the naphthalene ring (like the methoxy group) can direct a metalating agent (e.g., an organolithium reagent) to an adjacent position, which can then be quenched with an electrophile (like a bromine source).

Stereoselectivity: As this compound is an aromatic and planar molecule, stereoselectivity is not a concern for the final product itself. However, it would be an important consideration if any of the synthetic intermediates were chiral or contained stereocenters.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to make chemical processes more environmentally benign. rsc.org These principles can be applied to the synthesis of this compound. mdpi.com

Key Green Chemistry Principles in this Context:

| Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Utilizing reactions that are highly atom-economical, such as addition and cycloaddition reactions. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances (e.g., solvents) or using safer alternatives like water or ionic liquids. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. The use of alternative energy sources like microwave irradiation or solar energy can also be considered. nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where feasible. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. researchgate.net |

By incorporating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Methoxy 2 Naphthonitrile

Reactivity of the Nitrile Functionality

The electron-withdrawing nature of the nitrile group polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations, including additions, reductions, and hydrolysis.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group in 4-bromo-3-methoxy-2-naphthonitrile is a prime target for nucleophilic attack. This reaction, known as nucleophilic addition, breaks the pi bond of the nitrile and forms a new single bond with the nucleophile. researchgate.netgoogle.com A common example of this is the addition of Grignard reagents, which leads to the formation of imines that can be subsequently hydrolyzed to ketones. youtube.com The general mechanism involves the attack of the nucleophile on the nitrile carbon, forming a negatively charged intermediate which is then protonated. richmond.edu

Another important nucleophilic addition is the reaction with silyl (B83357) ketene (B1206846) imines, which can be generated in situ from acetonitrile. This method allows for the formation of β-methoxynitriles or β-(silyloxy)aminonitriles when reacting with acetals or nitrones, respectively. youtube.com

Reduction Reactions to Amines and Aldehydes

The nitrile functionality can be completely reduced to a primary amine or partially reduced to an aldehyde. The reduction to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. chadsprep.com The intermediate imine is further reduced to the corresponding amine.

For the partial reduction to an aldehyde, milder reducing agents are required. While direct reduction of nitriles to aldehydes can be challenging, one common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This reagent delivers a single hydride to the nitrile, forming an imine intermediate that is then hydrolyzed to the aldehyde. youtube.com Another approach involves the reductive amination of aldehydes and ketones, a process that can be mechanistically related to the final steps of nitrile reduction. youtube.comthieme-connect.deorganic-chemistry.orgnih.gov

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. The hydrolysis is typically catalyzed by either acid or base. libretexts.orgnih.govnih.gov

In acidic hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. nih.gov

Under basic conditions, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The initially formed imine anion is protonated by water, and the resulting amide can be isolated or further hydrolyzed to the corresponding carboxylate salt. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. nih.gov The enantioselective hydrolysis of related bromo- and methoxy-substituted acetates has been studied using enzymatic systems, suggesting that biocatalysis could also be a viable route for transformations of derivatives of this compound. researchgate.net

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the naphthalene (B1677914) ring provides a reactive handle for a variety of substitution and coupling reactions. The electron-rich nature of the naphthalene ring system, modified by the methoxy (B1213986) and nitrile substituents, influences the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are generally less susceptible to nucleophilic attack than alkyl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. youtube.comlibretexts.orgwikipedia.orgmdpi.com The nitrile group in this compound acts as an electron-withdrawing group, which can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. youtube.comthieme-connect.denih.gov

In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate. libretexts.org The departure of the bromide ion then restores the aromaticity of the ring. A process for producing 4-bromo-2-methoxybenzaldehyde (B1278859) involves a nucleophilic aromatic substitution of a fluorine atom by a methoxy group, highlighting the feasibility of such reactions on related bromo-methoxy aromatic systems. google.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to yield the product and regenerate the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the formation of biaryl compounds. Research on related systems, such as the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, has shown that catalysts like Pd(PPh3)4 with bases such as K3PO4 in solvents like 1,4-dioxane (B91453) can be effective. organic-chemistry.org Studies on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have also provided insights into the mechanistic aspects and selectivity of these reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov However, copper-free and amine-free conditions have also been developed. For instance, a combination of Pd(CH3CN)2Cl2 and cataCXium A has been used for the Sonogashira coupling of aryl halides at room temperature. libretexts.org The optimization of Sonogashira coupling for substrates like 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole highlights the importance of ligand and base selection for achieving good yields. researchgate.net

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction typically proceeds in the presence of a base. libretexts.org The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govnih.gov A variety of aromatic bromides have been successfully coupled with fluorous alkenes using Pd(OAc)2 as a catalyst. mdpi.com

Carbonylative Cross-Coupling Reactions

The presence of a bromine atom on the aromatic scaffold of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions. nih.gov Among these, carbonylative cross-coupling reactions are of particular interest as they introduce a carbonyl moiety, a versatile functional group for further synthetic elaborations. In these reactions, carbon monoxide is inserted between the aryl group and the coupling partner.

While specific studies on the carbonylative cross-coupling of this compound are not extensively documented, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond, forming an acyl-palladium intermediate. Subsequent transmetalation with an organometallic reagent (in Suzuki-type couplings) or reaction with an amine or alcohol (in Heck- or Sonogashira-type carbonylative couplings) leads to the formation of the corresponding ketone, amide, or ester, and regeneration of the palladium(0) catalyst. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, would be crucial in optimizing the yield and selectivity of such transformations on this specific substrate.

Directed Lithiation and Subsequent Electrophilic Trapping

The methoxy group at the C3 position of this compound can act as a directed metalation group (DMG). wikipedia.org This directing ability facilitates the selective deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgrsc.org The heteroatom of the methoxy group coordinates to the lithium cation, positioning the base for regioselective proton abstraction. wikipedia.org

In the case of this compound, the position ortho to the methoxy group is C4, which is already substituted with a bromine atom. However, the other ortho position, C2, is occupied by the nitrile group. While the nitrile group itself can direct lithiation to its ortho position, the interplay between the methoxy and nitrile directing groups would need to be investigated. Assuming lithiation occurs, the resulting aryllithium intermediate is a potent nucleophile that can be trapped by a wide range of electrophiles. rsc.org This two-step sequence of directed lithiation and electrophilic trapping provides a powerful method for introducing further substituents onto the naphthalene ring with high regiocontrol.

Table 1: Potential Electrophiles for Trapping Lithiated Naphthonitriles

| Electrophile | Resulting Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., (CH₃)₂CO) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Thioether |

| Chlorotrimethylsilane ((CH₃)₃SiCl) | Silyl |

Reactivity of the Methoxy Group

Demethylation Reactions

The methoxy group in this compound can be cleaved to unveil the corresponding phenol. This demethylation is a common transformation in natural product synthesis and medicinal chemistry. Standard reagents for this purpose include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is particularly effective and proceeds via the formation of a Lewis acid-base adduct between the boron atom and the methoxy oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Influence on Aromatic Electrophilic Substitution

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. nih.gov Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com In this compound, the methoxy group at C3 would direct incoming electrophiles to the C2 and C4 positions. However, these positions are already substituted. Therefore, its influence would extend to activating the naphthalene ring system as a whole towards electrophilic attack at other available positions.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents: the ortho, para-directing methoxy group, the deactivating but ortho, para-directing bromine atom, and the deactivating, meta-directing nitrile group. The interplay of these electronic effects, along with steric considerations, will determine the position of substitution.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation (using an alkyl or acyl halide with a Lewis acid catalyst). libretexts.org The precise location of substitution on the unsubstituted portion of the naphthalene ring would require experimental determination, as predicting the regioselectivity in such a polysubstituted system can be complex.

Photoinduced Reactions and Photocycloaddition Processes of the Naphthonitrile Core

The naphthonitrile core of this compound is a chromophore that can absorb ultraviolet light, leading to electronically excited states. These excited states can undergo various photochemical reactions. Naphthonitriles, in general, are known to participate in photocycloaddition reactions with alkenes, forming cyclobutane (B1203170) rings. rsc.orgoup.comrsc.org These [2+2] photocycloadditions can proceed from the excited singlet or triplet state of the naphthonitrile, and the stereochemical outcome can be highly specific. rsc.org

Irradiation of this compound in the presence of an alkene could potentially lead to the formation of a dihydrocyclobutanaphthalene derivative. rsc.orgrsc.org The substituents on the naphthalene ring, namely the bromo, methoxy, and nitrile groups, could influence the photophysical properties of the molecule and the efficiency and regioselectivity of the photocycloaddition process.

Reaction Mechanisms and Intermediates

Currently, there is no specific information available in the surveyed literature regarding the detailed reaction mechanisms and intermediates involved in the chemical transformations of this compound. General principles of related compounds suggest that reactions could proceed through mechanisms common for aryl bromides.

For instance, palladium-catalyzed cross-coupling reactions would likely proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst would insert into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) would transfer its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium would couple and be eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond.

Nucleophilic aromatic substitution reactions would likely proceed via a Meisenheimer complex intermediate. In this two-step mechanism:

Nucleophilic Attack: A nucleophile would attack the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The bromide ion would then be expelled, restoring the aromaticity of the naphthalene ring and yielding the substituted product.

It is important to emphasize that these are hypothesized mechanisms based on the reactivity of analogous compounds, and specific experimental validation for this compound is not currently available.

Scope and Limitations of Derivatization Reactions

The scope and limitations of derivatization reactions starting from this compound have not been systematically explored in the available literature. Based on its structure, potential derivatization reactions could include:

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to amino-naphthalene derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Nucleophilic Aromatic Substitution:

Reaction with alkoxides, thiolates, or amines to replace the bromine atom.

The success of these reactions would likely be influenced by steric hindrance from the adjacent methoxy group and the electronic effects of the methoxy and cyano groups on the naphthalene ring. However, without experimental data, the specific substrate scope (i.e., which coupling partners would react successfully) and the limitations (e.g., steric hindrance, electronic effects, competing side reactions) remain undetermined.

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For 4-Bromo-3-methoxy-2-naphthonitrile, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound is expected to reveal several key signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The integration of these signals would correspond to the number of protons on the naphthalene core.

The methoxy group (–OCH₃) protons would present as a sharp singlet, integrating to three protons, in a more upfield region, anticipated around 3.9-4.2 ppm. The exact chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, methoxy, and cyano substituents.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 8.5 | Multiplets | 5H |

| Methoxy-H (OCH₃) | 3.9 - 4.2 | Singlet | 3H |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms.

The carbon atom of the nitrile group (–C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the naphthalene ring will appear in the aromatic region (approximately 110-140 ppm). The carbon directly attached to the bromine atom (C-4) would be influenced by the halogen's electronegativity, and its chemical shift would be informative. Similarly, the carbon attached to the methoxy group (C-3) would be shielded. The methoxy carbon itself (–OCH₃) would give a signal in the upfield region, typically around 55-60 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C≡N | 115 - 120 |

| Aromatic-C | 110 - 140 |

| C-Br | ~115 |

| C-OCH₃ | ~150 |

| OCH₃ | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₁₂H₈BrNO), the molecular ion peak ([M]⁺) would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic doublet with equal intensity, separated by two mass-to-charge units (m/z).

The exact mass of the molecular ion would be approximately 272.98 g/mol for the ⁷⁹Br isotope and 274.98 g/mol for the ⁸¹Br isotope. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy group (as ·CH₃ or CH₃O·), and potentially the nitrile group.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 273/275 | Molecular ion peak (showing isotopic pattern of Br) |

| [M-Br]⁺ | 194 | Loss of a bromine radical |

| [M-CH₃]⁺ | 258/260 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 242/244 | Loss of a methoxy radical |

| [M-HCN]⁺ | 246/248 | Loss of hydrogen cyanide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The most prominent and diagnostic peak would be from the stretching vibration of the nitrile group (–C≡N), which is expected to appear in the region of 2220-2260 cm⁻¹. The presence of the aromatic naphthalene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Nitrile C≡N stretch | 2220 - 2260 | Strong, sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to strong |

| C-O stretch (asymmetric) | ~1250 | Strong |

| C-O stretch (symmetric) | ~1050 | Strong |

| C-Br stretch | 500 - 600 | Medium to strong |

Computational and Theoretical Chemistry Investigations

Chemical Reactivity Descriptors and Fukui Function Analysis

There is no literature available on the calculation of chemical reactivity descriptors (e.g., hardness, softness, and electrophilicity index) or Fukui function analysis for this specific compound. These descriptors provide deeper insights into the local reactivity and selectivity of the molecule.

Simulation of Reaction Pathways and Transition States

No studies have been found that simulate the potential reaction pathways or identify the transition states for reactions involving 4-Bromo-3-methoxy-2-naphthonitrile.

Solvent Effects on Reactivity Parameters

The study of solvent effects on the reactivity of molecules is crucial for understanding and predicting their behavior in different chemical environments. The Polarizable Continuum Model (PCM) is a widely used computational method to investigate these effects by representing the solvent as a continuous dielectric medium. This approach allows for the calculation of various molecular properties in the presence of a solvent, providing insights into how the solvent influences chemical reactivity.

Theoretical investigations on related molecules have shown that as the dielectric constant of the solvent increases, a noticeable effect on the molecular dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO) can be observed. An increase in solvent polarity generally leads to a stabilization of polar structures. For a molecule like this compound, which possesses polar functional groups (bromo, methoxy (B1213986), and cyano), the dipole moment is expected to be more pronounced in polar solvents. This, in turn, can affect the global reactivity descriptors.

Table 1: Hypothetical Reactivity Parameters of this compound in Different Solvents (Illustrative)

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Data not available | Data not available |

| Water | 78.39 | Data not available | Data not available | Data not available | Data not available |

Note: This table is illustrative and intended to show the expected trends. The values are not based on actual experimental or computational data for this compound, as such data is not available in the public domain.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. In polar solvents, it is often observed that the HOMO-LUMO gap of polar molecules decreases, suggesting an increase in reactivity. This is attributed to the differential stabilization of the HOMO and LUMO orbitals by the solvent's dielectric field. For this compound, it can be hypothesized that its reactivity towards nucleophilic or electrophilic attack would be modulated by the choice of solvent, a phenomenon that could be precisely quantified using the PCM model in future computational studies.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest due to their potential applications in photonics, telecommunications, and optical data processing. Organic molecules with extended π-conjugated systems and strong electron-donating and electron-accepting groups often exhibit significant NLO properties. The molecular structure of this compound, featuring a naphthyl core (an extended π-system) substituted with a methoxy group (electron-donating) and a cyano group (electron-accepting), suggests that it could possess noteworthy NLO characteristics.

Computational chemistry provides powerful tools to predict the NLO properties of molecules, primarily by calculating the first and second hyperpolarizabilities (β and γ, respectively). These parameters quantify the non-linear response of a molecule to an applied electric field.

While direct computational studies on the NLO properties of this compound are absent from the available literature, research on other donor-acceptor substituted aromatic systems provides a basis for prediction. nih.gov The presence of the methoxy group as a donor and the cyano and bromo groups as acceptors creates a charge asymmetry across the π-conjugated naphthalene (B1677914) ring system, which is a key requirement for a significant second-order NLO response (β).

The first hyperpolarizability (β) is a tensor quantity, and its total magnitude is often calculated as β_tot. The magnitude of β is highly sensitive to the nature and relative positions of the donor and acceptor groups, as well as the efficiency of the π-bridge connecting them.

Table 2: Predicted Non-Linear Optical Properties of this compound (Illustrative)

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Average Polarizability (α) | Data not available |

| First Hyperpolarizability (β_tot) | Data not available |

Note: This table is for illustrative purposes. The values are not based on actual computational data for this compound, which is currently unavailable.

For a definitive understanding of the NLO properties of this compound, density functional theory (DFT) calculations would be required. Such calculations could elucidate the electronic transitions responsible for the NLO response and quantify the components of the hyperpolarizability tensors. The introduction of different substituents on the naphthalene core could further modulate these properties, opening avenues for the rational design of novel NLO materials. nih.gov Given the structural features, it is plausible that this compound could serve as a valuable scaffold for the development of new organic materials with significant third-order NLO responses. nih.gov

Advanced Applications in Chemical Sciences

4-Bromo-3-methoxy-2-naphthonitrile as a Building Block in Organic Synthesis

The strategic placement of reactive sites on the this compound molecule makes it an ideal precursor for a variety of organic transformations. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the nitrile and methoxy (B1213986) groups can be manipulated to introduce further complexity and functionality into the target molecules. nih.govnih.gov

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on the strategic coupling of smaller aromatic units. The bromine atom on this compound serves as a versatile handle for such transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govresearchgate.net This reaction allows for the formation of new carbon-carbon bonds by coupling the naphthonitrile with various boronic acids or esters, leading to the construction of larger, more intricate PAH systems.

For instance, the Suzuki-Miyaura cross-coupling of a related compound, methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate, has been shown to proceed with good chemoselectivity, favoring the reaction at the triflate group. researchgate.net This suggests that the bromo group on this compound would be similarly reactive, enabling the introduction of aryl or other organic fragments at the 4-position of the naphthalene (B1677914) ring. The resulting arylated naphthalenes can serve as key intermediates for the synthesis of larger, more complex PAHs with tailored electronic and photophysical properties.

The following table outlines a representative Suzuki-Miyaura cross-coupling reaction, a key method for C-C bond formation.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Na₂CO₃) | 4-Aryl-3-methoxy-2-naphthonitrile |

This method provides a powerful tool for extending the π-system of the naphthalene core, a crucial step in the synthesis of advanced PAH-based materials.

Synthesis of Naphthalene-Based Heterocycles

The nitrile functionality of this compound is a key feature that enables its use in the synthesis of a variety of nitrogen-containing heterocycles. frontiersin.orgrsc.orgresearchgate.netnih.govmdpi.com The transformation of the nitrile group into other functional groups, such as amines or amides, opens up a plethora of cyclization strategies to form fused heterocyclic rings.

One common approach involves the reduction of the nitrile to an aminomethyl group, which can then participate in intramolecular cyclization reactions to form heterocycles. Alternatively, the nitrile group can undergo addition reactions with various nucleophiles, followed by cyclization to yield a range of heterocyclic systems. For example, the reaction of a nitrile with a hydrazine (B178648) can lead to the formation of pyrazole (B372694) or triazole rings, depending on the reaction conditions and the other functional groups present in the molecule.

Furthermore, the bromine atom can be utilized to introduce other functionalities that can then direct the formation of heterocycles. For instance, a Suzuki coupling reaction can be used to introduce a substituent with a reactive site, which can then undergo an intramolecular cyclization with the nitrile or a derivative thereof. This versatility allows for the synthesis of a wide array of naphthalene-based heterocycles, which are important scaffolds in medicinal chemistry and materials science. researchgate.net

Preparation of Functionalized Organic Linkers

In the field of materials chemistry, particularly in the design of metal-organic frameworks (MOFs), functionalized organic linkers are of paramount importance. researchgate.netdntb.gov.uanih.govnih.gov These linkers are organic molecules that connect metal ions or clusters to form a porous, crystalline framework. The properties of the MOF, such as its pore size, shape, and chemical environment, are largely determined by the structure and functionality of the organic linker.

This compound has the potential to be a valuable precursor for the synthesis of such functionalized organic linkers. The nitrile group can be hydrolyzed to a carboxylic acid, a common coordinating group for MOF synthesis. The bromine atom can be used to introduce additional functional groups through cross-coupling reactions, allowing for the fine-tuning of the linker's properties. For example, the introduction of another carboxylic acid group via a Suzuki coupling would create a dicarboxylic acid linker, a common motif in MOF chemistry.

The general strategy for converting this compound into a dicarboxylic acid linker is outlined below:

| Starting Material | Reaction Step 1 | Intermediate | Reaction Step 2 | Product |

| This compound | Suzuki coupling with a boronic ester containing a protected carboxylic acid | 4-(carboxy-aryl)-3-methoxy-2-naphthonitrile | Hydrolysis of the nitrile and deprotection of the carboxylic acid | Naphthalene-based dicarboxylic acid linker |

The resulting linker, with its rigid naphthalene core and multiple coordination sites, could be used to construct robust MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis. tum.denih.govmdpi.comdntb.gov.uadntb.gov.ua

Potential in Materials Science Research

The unique electronic and structural features of this compound make it an attractive candidate for the development of novel materials with applications in electronics and photonics.

Precursors for Organic Electronic Materials

Organic electronic materials, such as organic semiconductors, are at the forefront of research for applications in flexible displays, solar cells, and sensors. google.com The performance of these materials is highly dependent on the molecular structure of the organic compounds used. Naphthalene-based compounds are of particular interest due to their extended π-systems, which can facilitate charge transport.

This compound can serve as a precursor for the synthesis of n-type organic semiconductors. The electron-withdrawing nature of the nitrile group can lower the energy level of the lowest unoccupied molecular orbital (LUMO), a desirable characteristic for n-type materials. The bromo and methoxy groups provide handles for further functionalization, allowing for the tuning of the material's electronic properties and solubility.

For example, the bromine atom can be replaced with other functional groups through cross-coupling reactions, leading to the formation of donor-acceptor type molecules, which are a common design motif for organic semiconductors. The methoxy group can be used to improve the solubility of the resulting materials, which is crucial for their processing into thin films for electronic devices.

Components in Conjugated Systems

Conjugated systems, which are molecules with alternating single and multiple bonds, are the fundamental building blocks of many organic electronic materials. researchgate.net The delocalized π-electrons in these systems are responsible for their unique optical and electronic properties.

This compound can be incorporated into conjugated polymers and oligomers through various polymerization techniques. The bromine atom can act as a site for cross-coupling reactions, such as Suzuki or Stille coupling, to link the naphthonitrile unit with other conjugated monomers. The resulting polymers would have a naphthalene-based unit in their backbone, which could influence their photophysical and charge-transport properties.

The nitrile group can also play a role in the properties of the conjugated system. It can act as an electron-withdrawing group, which can affect the energy levels of the polymer and its interaction with light. Furthermore, the nitrile group can be a site for post-polymerization modification, allowing for the introduction of additional functionalities. The development of such conjugated systems containing the this compound unit could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.

Application in Fluorescent Probes and Dyes (excluding biological sensing)

While direct applications of this compound in fluorescent probes and dyes are not extensively documented, its structural features suggest significant potential as a precursor for the synthesis of novel fluorophores. The bromo-substituted naphthalene core is a key feature, as the bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of modern organic dyes. wikipedia.orgwikipedia.orgnih.gov

The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would enable the extension of the π-conjugated system of the naphthalene core, a critical factor in tuning the photophysical properties of a dye, such as its absorption and emission wavelengths. The introduction of various substituted phenylacetylenes or other alkynes could lead to a library of novel dyes with tailored fluorescent properties.

Similarly, the Suzuki-Miyaura coupling offers a pathway to connect the this compound scaffold to a wide array of aryl or vinyl boronic acids or esters. libretexts.org This would facilitate the synthesis of biaryl compounds, a common structural motif in many fluorescent materials. The methoxy and nitrile groups on the naphthalene ring can further influence the electronic properties of the resulting dye, potentially acting as electron-donating and electron-withdrawing groups, respectively, to create a "push-pull" system that often leads to enhanced fluorescence quantum yields and large Stokes shifts.

Furthermore, the Buchwald-Hartwig amination reaction provides a powerful tool for the formation of carbon-nitrogen bonds, enabling the introduction of various amine-containing substituents. wikipedia.orgnih.govchemspider.comresearchgate.net This is particularly relevant for the synthesis of dyes with applications in organic light-emitting diodes (OLEDs) and other organic electronic devices, where arylamine moieties are frequently incorporated to improve charge transport and emission characteristics. The ability to introduce diverse amine groups at the 4-position of the naphthalene ring opens up possibilities for fine-tuning the optoelectronic properties of the resulting materials.

The nitrile group itself can be a precursor to other functionalities. For example, it can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, providing additional avenues for modifying the final dye structure and its properties. The strategic combination of these synthetic transformations on the this compound platform could lead to the development of novel fluorescent materials with applications in areas such as organic electronics, chemical sensing (excluding biological), and advanced coatings.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Reaction Name | Reactant | Potential Product Class | Significance in Dye Synthesis |

| Sonogashira Coupling | Terminal Alkynes | Arylalkynes | Extension of π-conjugation, tuning of emission wavelength. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Biaryls | Creation of extended aromatic systems, enhancement of fluorescence. libretexts.org |

| Buchwald-Hartwig Amination | Amines | Arylamines | Introduction of charge-transporting groups, development of OLED materials. wikipedia.orgnih.gov |

Role in Agrochemical Research (excluding specific biological effects/efficacy)

In the realm of agrochemical research, substituted naphthalenes are recognized as important structural motifs in a variety of active compounds. nih.govnih.gov While specific studies on the agrochemical applications of this compound are not prevalent, its chemical nature suggests it could serve as a valuable building block in the synthesis of new potential agrochemicals. The development of novel pesticides and herbicides often relies on the creation of diverse chemical libraries for screening, and versatile intermediates are crucial in this process.

The naphthalene ring system is found in certain commercial pesticides, and its derivatives have been investigated for their insecticidal and herbicidal properties. nih.govresearchgate.net For instance, naphthalene itself and some of its substituted derivatives have shown toxicity towards certain pests. researchgate.net The presence of the bromo, methoxy, and nitrile groups on the this compound scaffold provides multiple points for chemical modification, allowing for the systematic variation of the molecule's properties to explore its potential as an agrochemical lead structure.

The bromine atom, as in the case of dye synthesis, is a key functional group for synthetic diversification through cross-coupling reactions. This allows for the introduction of various organic fragments that are known to be important for biological activity in agrochemicals. For example, coupling with heterocyclic boronic acids or amines could lead to compounds with novel modes of action.

The methoxy group can influence the lipophilicity and metabolic stability of the molecule, which are critical parameters for the efficacy and environmental fate of an agrochemical. The nitrile group can also be a key pharmacophore or be transformed into other functional groups such as amides or carboxylic acids, which are common in many pesticides.

Moreover, naphthalene sulfonate derivatives are used in agrochemical formulations as wetting and dispersing agents, highlighting the general utility of the naphthalene scaffold in agricultural applications. google.comgoogle.com While this compound is not a sulfonate, its core structure is relevant to the broader class of naphthalene-based compounds used in agriculture.

The synthesis of analogs of known agrochemicals or the creation of entirely new molecular frameworks could be envisaged starting from this compound. For example, the derivatization of the naphthalene core could lead to new classes of insecticides, fungicides, or herbicides. The value of this compound in this context lies in its potential as a versatile starting material for the generation of a wide range of new chemical entities for agrochemical screening programs.

Table 2: Potential Synthetic Transformations of this compound for Agrochemical Research

| Functional Group | Potential Transformation | Significance in Agrochemical Design |

| Bromo Group | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse pharmacophores and tuning of physicochemical properties. wikipedia.orglibretexts.org |

| Methoxy Group | Demethylation to a hydroxyl group | Altering polarity and potential for further functionalization. |

| Nitrile Group | Hydrolysis to carboxylic acid or conversion to other heterocycles | Introduction of common agrochemical functional groups. |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-3-methoxy-2-naphthonitrile will likely pivot towards greener and more efficient methodologies. Current synthetic approaches often rely on classical, multi-step processes that may involve harsh reagents and generate significant waste. Future research should aim to overcome these limitations.

Key areas for development include:

C-H Activation/Functionalization: Directing the functionalization of a pre-existing methoxy-naphthonitrile core via C-H activation would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Transferring multi-step syntheses into continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, improved safety, and easier scalability.

Novel Catalysis: Exploring the use of earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium) for key bond-forming reactions would enhance the sustainability of the synthesis. For instance, CuI-mediated reactions have shown success in the formation of complex indole (B1671886) structures and could be adapted for naphthonitrile synthesis. rsc.org

Boron-Based Reagents: Recent breakthroughs in synthetic chemistry have demonstrated the utility of novel borane (B79455) reagents in constructing complex, multi-substituted molecules in a controlled manner. newswise.com Applying this "Lego-like" approach could enable a more modular and flexible synthesis of this compound and its derivatives. newswise.com

A comparative table illustrating a hypothetical shift towards a more sustainable synthetic paradigm is presented below.

| Feature | Conventional Route (Hypothetical) | Future Sustainable Route (Proposed) |

| Strategy | Linear, multi-step synthesis | Convergent, C-H functionalization |

| Catalyst | Precious metals (e.g., Palladium) | Earth-abundant metals (e.g., Copper, Iron) |

| Solvents | Chlorinated hydrocarbons | Bio-based or recyclable solvents |

| Platform | Batch processing | Continuous flow chemistry |

| Atom Economy | Moderate | High |

Exploration of Undiscovered Reactivity Patterns

The inherent functionality of this compound provides a fertile ground for exploring new chemical reactions. The interplay between the electron-withdrawing nitrile group and the electron-donating methoxy (B1213986) group, combined with the reactive bromo substituent, suggests a complex and potentially unique reactivity profile.

Future research should investigate:

Cross-Coupling Reactions: The carbon-bromine bond is a prime handle for various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A systematic exploration of these reactions would unlock a vast chemical space, allowing for the straightforward introduction of diverse functional groups (aryl, alkyl, amino, etc.) at the 4-position.

Nitrile Group Transformations: The nitrile group is a versatile precursor. Future work could focus on its hydrolysis to the corresponding amide (4-bromo-3-methoxy-2-naphthamide) or carboxylic acid (4-bromo-3-methoxy-2-naphthoic acid), its reduction to an aminomethyl group, or its participation in cycloaddition reactions to form heterocyclic systems. bldpharm.comscbt.com

Photoredox Catalysis: The aromatic naphthalene (B1677914) core suggests that the molecule could be active under photoredox conditions. This could open up novel reaction pathways, such as radical-based functionalizations, that are inaccessible through traditional thermal methods.

Regioselective Reactions: Investigating the regioselectivity of electrophilic aromatic substitution on the naphthalene ring, influenced by the existing substituents, could reveal non-obvious reactivity patterns and lead to novel, highly functionalized derivatives.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound before undertaking extensive lab work. By leveraging theoretical models, researchers can accelerate discovery and rationalize experimental outcomes.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's electronic structure, predict its reactivity, and elucidate reaction mechanisms. acs.org For instance, calculating the energies of frontier molecular orbitals (HOMO/LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack. The potential energy surface for proposed reactions can be mapped to identify transition states and predict product formation. acs.org

Quantitative Structure-Property Relationship (QSPR): For the broader class of cyano-polycyclic aromatic hydrocarbons (CN-PAHs), QSPR models are being developed to predict key electronic properties like bandgaps, electron affinities, and ionization potentials. acs.org By including this compound in such a dataset, its properties could be predicted, guiding its application in materials science. acs.org Machine learning-enhanced models can further refine these predictions. acs.org

Non-Covalent Interaction (NCI) Analysis: NCI calculations can reveal subtle intramolecular and intermolecular forces, such as hydrogen bonds or van der Waals interactions, that govern the molecule's conformation and crystal packing. acs.org This is crucial for designing materials with specific solid-state properties.

The table below summarizes key properties that can be predicted using computational methods.

| Predicted Property | Computational Method | Potential Application |

| Electron Affinity & Ionization Potential | DFT, QSPR acs.org | Design of organic electronic materials |

| Reaction Energy Profile | DFT acs.org | Optimization of synthetic reaction conditions |

| NMR Chemical Shifts | DFT | Structural verification and analysis |

| Molecular Electrostatic Potential | DFT | Predicting sites of intermolecular interaction |

Integration into Emerging Fields of Chemical Research

The unique structure of this compound makes it a promising building block for integration into cutting-edge areas of chemical research, particularly in materials science and medicinal chemistry.

Organic Electronics: Substituted benzonitriles have shown utility as surface passivating agents in perovskite solar cells, where the nitrile group effectively heals defects and improves device efficiency and stability. rsc.org The electron-withdrawing nature of the nitrile group on a large aromatic system makes this compound a candidate for similar roles or as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Medicinal Chemistry: Methoxy and bromo-substituted aromatic compounds have been identified as potent cytotoxic agents against various human tumor cell lines. nih.gov The sulfonamides derived from bromo-methoxy anilines, for example, were found to disrupt microtubule networks, a key target in cancer chemotherapy. nih.gov this compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. maksons.co.in

Metal-Organic Frameworks (MOFs): The carboxylic acid derivative, 4-bromo-3-methoxy-2-naphthoic acid, could serve as a functionalized linker for the construction of novel MOFs. bldpharm.comberkeley.edu The bromine atom within the MOF pore could then act as a site for post-synthetic modification, allowing for the fine-tuning of the framework's properties for applications in gas storage, separation, or catalysis. berkeley.edu

The future of research on this compound is bright, with clear pathways to developing more sustainable syntheses, uncovering novel chemical reactivity, and applying it as a functional building block in advanced materials and therapeutic contexts.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-Bromo-3-methoxy-2-naphthonitrile with high purity?

Answer:

Synthesis typically involves sequential functionalization of naphthalene derivatives. A common approach is:

Bromination : Introduce bromine at the 4-position of 3-methoxy-2-naphthonitrile using electrophilic bromination (e.g., Br₂/FeBr₃).

Cyanation : Pre-functionalize the naphthalene core via nucleophilic substitution or Pd-catalyzed cyanation (e.g., Zn(CN)₂/Pd(PPh₃)₄) to install the nitrile group .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity.

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) at δ ~3.9 ppm (singlet) and aromatic protons (δ 7.2–8.5 ppm). Nitrile carbons appear at ~115–120 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 262.984 (calculated for C₁₂H₇BrNO).

- HPLC-PDA : Monitor purity with a C18 column (acetonitrile/water, 70:30) .

Advanced: How do steric and electronic effects influence regioselectivity in further functionalization (e.g., cross-coupling)?

Answer:

- Steric hindrance : The methoxy group at C3 directs electrophilic substitution to the less hindered C1 or C5 positions.

- Electronic effects : Bromine (EWG) deactivates the ring, favoring Pd-catalyzed coupling at the nitrile-adjacent position (C2) due to conjugation .

- Control experiments : Compare coupling yields using Suzuki-Miyaura (aryl boronic acids) vs. Ullmann (CuI catalysis) conditions .

Advanced: How to resolve contradictions in reported solubility data for polar vs. nonpolar solvents?

Answer:

- Solubility profiling : Test in DMSO (high solubility), DCM (moderate), and hexane (insoluble).

- Temperature dependence : Solubility in ethanol increases from 25°C (5 mg/mL) to 60°C (20 mg/mL).

- Mixed solvents : Use DMSO/EtOAc (1:4) for crystallization to balance polarity .

Advanced: What role does this compound play in medicinal chemistry scaffold design?

Answer:

- Nitrile pharmacophore : Enhances binding to kinases (e.g., EGFR) via H-bonding with hinge regions.

- Bromine : Serves as a handle for late-stage diversification (e.g., Buchwald-Hartwig amination).

- Case study : Analogues with similar substitution patterns show IC₅₀ < 100 nM in kinase inhibition assays .

Basic: What purification methods minimize byproducts from competing substitution pathways?

Answer:

- Byproduct identification : Use LC-MS to detect dibrominated or demethylated impurities.

- Optimized workflow :

Advanced: How to analyze electronic effects of substituents on stability under acidic/basic conditions?

Answer:

- Hydrolysis studies : Expose the compound to HCl (1M, 80°C) and NaOH (1M, reflux). Monitor degradation via TLC.

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution: methoxy (+M effect) stabilizes the ring, while nitrile (-I effect) increases susceptibility to nucleophilic attack .

Advanced: Why do Pd catalysts yield conflicting efficiency in cross-coupling reactions?

Answer:

- Ligand effects : Bulky ligands (e.g., SPhos) improve yields in Suzuki coupling by reducing steric clash with the methoxy group.

- Solvent optimization : Use toluene/water (3:1) for better catalyst stability vs. DMF (risk of nitrile hydrolysis).

- Catalyst screening : Compare Pd(OAc)₂ (low efficiency) vs. PdCl₂(dppf) (high turnover) .

Safety: What protocols mitigate risks during large-scale synthesis?

Answer:

- PPE : Nitrile gloves, goggles, and fume hoods are mandatory due to bromine toxicity.

- Waste management : Neutralize brominated byproducts with NaHCO₃ before disposal .

Advanced: What degradation pathways dominate under oxidative or photolytic conditions?

Answer:

- Photolysis : UV light (254 nm) cleaves the C-Br bond, forming 3-methoxy-2-naphthonitrile (confirmed by GC-MS).

- Oxidation : H₂O₂/Fe²⁺ (Fenton’s reagent) degrades the nitrile to amide (IR: 1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.